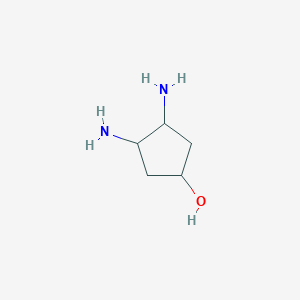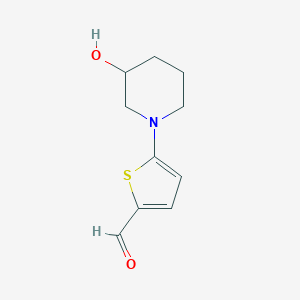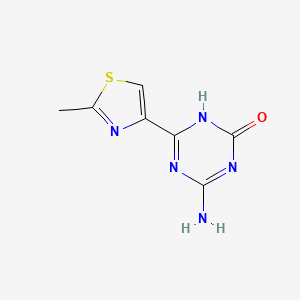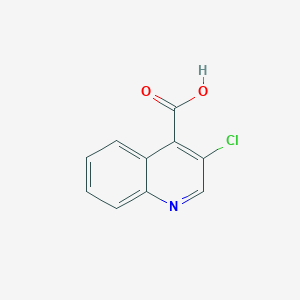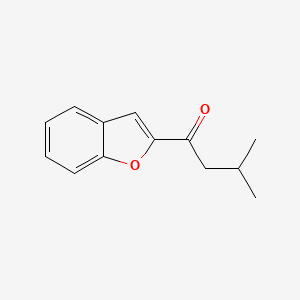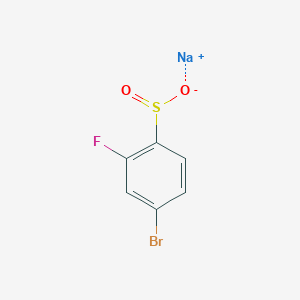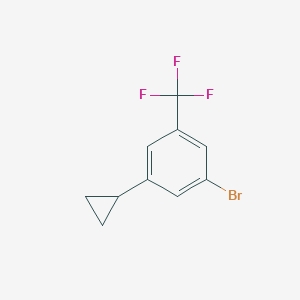
1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8BrF3 It is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine atom and trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and conformational properties.
Comparación Con Compuestos Similares
- 1-Bromo-3-(trifluoromethoxy)benzene
- 3-Bromobenzotrifluoride
- 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene
Comparison: 1-Bromo-3-cyclopropyl-5-(trifluoromethyl)benzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds
Propiedades
Fórmula molecular |
C10H8BrF3 |
|---|---|
Peso molecular |
265.07 g/mol |
Nombre IUPAC |
1-bromo-3-cyclopropyl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8BrF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2 |
Clave InChI |
GLVFQBBTYSNGGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=CC(=C2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Fluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13164946.png)



![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)

methanol](/img/structure/B13164975.png)
